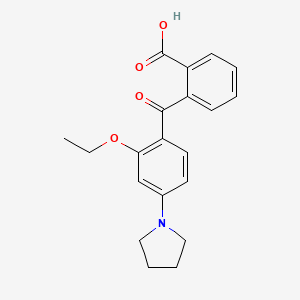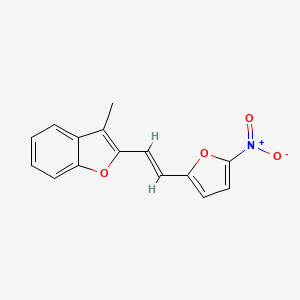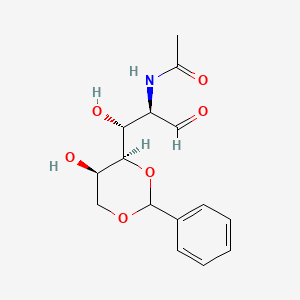
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” is a complex organic compound characterized by multiple functional groups, including hydroxyl, phenyl, dioxane, and acetamide groups. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” likely involves multiple steps, including the formation of the dioxane ring, introduction of hydroxyl groups, and acetamide formation. Typical reaction conditions might include:
Formation of the dioxane ring: This could involve a cyclization reaction using appropriate diols and aldehydes or ketones.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Acetamide formation: Acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential biological activity could be explored for enzyme inhibition, receptor binding, or as a biochemical probe.
Medicine
The compound might be investigated for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Wirkmechanismus
The mechanism by which “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide: can be compared with other acetamide derivatives, dioxane-containing compounds, or phenyl-substituted molecules.
Uniqueness
The combination of functional groups in this compound might confer unique properties, such as specific binding affinities, reactivity patterns, or biological activities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C15H19NO6 |
|---|---|
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
N-[(1R,2R)-1-hydroxy-1-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C15H19NO6/c1-9(18)16-11(7-17)13(20)14-12(19)8-21-15(22-14)10-5-3-2-4-6-10/h2-7,11-15,19-20H,8H2,1H3,(H,16,18)/t11-,12+,13+,14-,15?/m0/s1 |
InChI-Schlüssel |
IUIGKEWAHLCFOD-LUNVINKVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C1C(COC(O1)C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
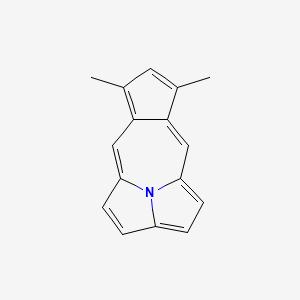

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)

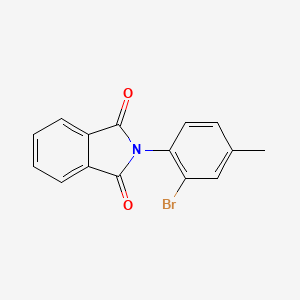
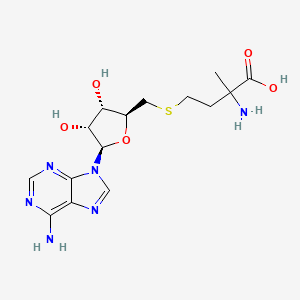
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
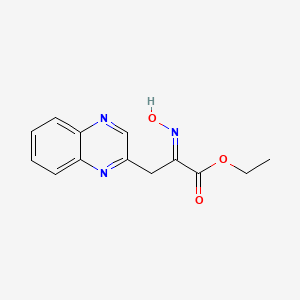
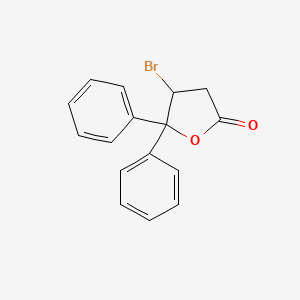
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
